molecular formula C20H23NO3 B4698244 6-[(diphenylacetyl)amino]hexanoic acid

6-[(diphenylacetyl)amino]hexanoic acid

Cat. No.: B4698244
M. Wt: 325.4 g/mol
InChI Key: SLHUWGKQUUUINF-UHFFFAOYSA-N
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Description

6-[(Diphenylacetyl)amino]hexanoic acid is a synthetic organic compound designed for research applications. Its molecular structure incorporates two key moieties: a diphenylacetyl group and a 6-aminohexanoic acid spacer. The 6-aminohexanoic acid component is a well-characterized ω-amino acid known to function as a hydrophobic and flexible structural element or linker in various biologically active molecules . It has also been documented to act as a chemical chaperone, aiding in protein folding and secretion within cellular systems . The diphenylacetyl group is a common feature in compounds used in drug synthesis . This specific structural architecture suggests potential utility as an intermediate or building block in medicinal chemistry and pharmaceutical research, particularly in the design of enzyme inhibitors or novel bioactive molecules. As a modified amino acid, it may be of interest in the synthesis of peptide mimetics or as a precursor for more complex chemical entities. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2,2-diphenylacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-18(23)14-8-3-9-15-21-20(24)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHUWGKQUUUINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis Pathways for 6 Diphenylacetyl Amino Hexanoic Acid

Strategies for Diphenylacetyl Moiety Incorporation

The incorporation of the diphenylacetyl moiety onto the 6-aminohexanoic acid backbone is central to the synthesis of the target molecule. This is typically achieved through one of two primary strategies: the use of an activated diphenylacetic acid derivative or the direct coupling of diphenylacetic acid with 6-aminohexanoic acid using a coupling agent.

The most common approach involves the conversion of diphenylacetic acid into a more reactive species, such as an acyl chloride. Diphenylacetyl chloride is a key intermediate that can be synthesized by reacting diphenylacetic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. orgsyn.org This activated form of the diphenylacetyl group is then readily susceptible to nucleophilic attack by the amino group of 6-aminohexanoic acid.

Reaction Mechanisms and Conditions for Amide Bond Formation

The formation of the amide bond in 6-[(diphenylacetyl)amino]hexanoic acid proceeds via a nucleophilic acyl substitution reaction. When using diphenylacetyl chloride, the reaction is typically carried out under Schotten-Baumann conditions. This involves dissolving 6-aminohexanoic acid in an aqueous alkaline solution, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity. The diphenylacetyl chloride, usually dissolved in an organic solvent immiscible with water, is then added to the aqueous solution with vigorous stirring. The reaction occurs at the interface of the two layers.

The general mechanism involves the nucleophilic attack of the amino group of 6-aminohexanoic acid on the electrophilic carbonyl carbon of diphenylacetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the stable amide linkage.

In the case of using a coupling agent like DCC, the carboxylic acid (diphenylacetic acid) is activated in situ. The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine (6-aminohexanoic acid) to form the amide bond, with dicyclohexylurea being formed as a byproduct. google.com

The reaction conditions for these synthetic routes can be summarized as follows:

ParameterSchotten-Baumann ConditionsCarbodiimide Coupling
Solvent Biphasic: Water and an organic solvent (e.g., tetrahydrofuran, diethyl ether)Anhydrous organic solvent (e.g., tetrahydrofuran, dimethylformamide)
Base Sodium hydroxide, potassium hydroxideOften not required, but a non-nucleophilic base may be used
Temperature Typically room temperature or slightly belowRoom temperature
Reactants Diphenylacetyl chloride, 6-aminohexanoic acidDiphenylacetic acid, 6-aminohexanoic acid, DCC

Optimization of Synthetic Routes for Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing the yield and ensuring the purity of the final product. Several factors can be adjusted to achieve this.

In the Schotten-Baumann reaction, the stoichiometry of the reactants is important. A slight excess of the diphenylacetyl chloride may be used to ensure complete conversion of the 6-aminohexanoic acid. The concentration of the base must also be carefully controlled to maintain a sufficiently high pH for the deprotonation of the amine without causing significant hydrolysis of the acyl chloride. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.

For syntheses employing coupling agents, the choice of solvent is critical to ensure that all reactants remain in solution. The removal of the dicyclohexylurea byproduct, which is often insoluble in the reaction solvent, can drive the reaction to completion.

Regardless of the method, monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive temperatures.

Isolation and Purification Techniques in the Synthesis of this compound

Once the reaction is complete, the this compound must be isolated and purified. The specific techniques employed will depend on the synthetic route used.

Following a Schotten-Baumann reaction, the two phases are separated. The aqueous layer, containing the sodium salt of the product, is acidified with a mineral acid, such as hydrochloric acid, to precipitate the free carboxylic acid. The crude product can then be collected by filtration.

Purification is most commonly achieved through recrystallization. The choice of solvent is critical for effective purification. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents. googleapis.comgoogle.com The purity of the recrystallized product can be assessed by techniques such as melting point determination and high-performance liquid chromatography (HPLC).

Exploration of Stereochemical Control in Synthesis (noting achiral nature)

Stereochemical control is not a consideration in the synthesis of this compound because the molecule is achiral. An achiral molecule is one that is superimposable on its mirror image.

The starting materials for the synthesis are diphenylacetic acid and 6-aminohexanoic acid. Neither of these molecules possesses a stereocenter. Diphenylacetic acid has a plane of symmetry, and 6-aminohexanoic acid is a linear chain with no chiral carbons. As the synthesis involves the formation of an amide bond between these two achiral molecules without the creation of any new stereocenters, the resulting product, this compound, is also achiral. Therefore, there is no need for stereoselective synthetic methods or chiral resolution techniques.

Structural Elucidation and Characterization of 6 Diphenylacetyl Amino Hexanoic Acid

Spectroscopic Analysis Techniques

A thorough review has yielded no specific advanced Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Fourier-Transform Infrared (FTIR) spectroscopic data for 6-[(diphenylacetyl)amino]hexanoic acid.

General principles of spectroscopic analysis for N-acylated amino acids can be inferred. For instance, FTIR spectroscopy would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage, the O-H and C=O groups of the carboxylic acid, and the aromatic C-H bonds of the diphenylacetyl moiety. However, without experimental data, a specific analysis is not possible.

Similarly, while mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, no published mass spectra for this compound could be located. In theory, high-resolution mass spectrometry would confirm the elemental composition, and tandem mass spectrometry (MS/MS) would provide insights into its structure by analyzing its fragmentation pathways.

NMR spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise connectivity of atoms within the molecule. While the Biological Magnetic Resonance Bank (BMRB) contains data for 6-aminohexanoic acid, it does not hold entries for its N-diphenylacetyl derivative.

Crystallographic Studies and Solid-State Structure Determination

There are no published crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other crystallographic resources. Therefore, information regarding its crystal system, space group, unit cell dimensions, and solid-state packing arrangement is not available. Such studies would be essential to definitively determine its three-dimensional structure in the solid state.

Conformational Analysis and Molecular Geometry Investigations

No dedicated conformational analysis or molecular geometry investigations for this compound have been reported in the scientific literature. Studies on other N-acyl amino acids suggest that the conformation is influenced by factors such as intramolecular hydrogen bonding and steric hindrance from the acyl group. However, without specific experimental or theoretical data, the preferred conformation and detailed geometric parameters of this compound remain unknown.

Theoretical and Computational Structural Analyses

A search for theoretical and computational analyses of this compound yielded no specific results. Computational methods, such as Density Functional Theory (DFT), could be employed to predict its optimized geometry, spectroscopic properties, and conformational landscape. Such studies would complement experimental findings, but at present, no such computational data has been published.

Pharmacological and Biological Activity Research on 6 Diphenylacetyl Amino Hexanoic Acid

Investigation of Molecular Target Interactions

No published studies were identified that specifically investigate the molecular target interactions of 6-[(diphenylacetyl)amino]hexanoic acid.

Receptor Ligand Affinity Profiling

No data from receptor ligand affinity profiling studies for this compound could be located.

In Vitro Cellular Activity Studies

No specific in vitro cellular activity studies for this compound have been published.

Cellular Uptake and Distribution Studies

There is no available information regarding the cellular uptake or intracellular distribution of this compound.

Cell-Based Assays for Specific Biological Processes

No cell-based assays investigating the effects of this compound on specific biological processes (e.g., cell viability, apoptosis, proliferation) have been reported in the scientific literature. While some derivatives of 6-aminohexanoic acid have been tested for their effects on cell lines, these were peptide analogues and did not show significant impact on the viability of fibroblast or various cancer cell lines. nih.gov

Biochemical Mechanisms of Action of 6 Diphenylacetyl Amino Hexanoic Acid

Elucidation of Molecular Pathways Modulated by the Compound

There is no available research that elucidates the specific molecular pathways modulated by 6-[(diphenylacetyl)amino]hexanoic acid. Scientific inquiry into a compound's mechanism of action typically involves identifying its molecular targets and the subsequent signaling cascades that are affected. This can include, but is not limited to, pathways involved in cell signaling, gene expression, and metabolic regulation. Without experimental data, any discussion of modulated molecular pathways for this specific compound would be purely speculative.

Functional Consequences of Compound-Target Binding at the Cellular Level

The functional consequences of a compound binding to its molecular target are the observable effects at a cellular level. These can include changes in cell proliferation, differentiation, apoptosis, or metabolic activity. As the molecular target(s) of this compound have not been identified in published literature, the functional consequences of its binding at the cellular level remain unknown.

Interplay with Endogenous Biochemical Systems

Understanding the interplay of a compound with endogenous biochemical systems is crucial for a complete pharmacological profile. This involves examining its effects on native enzymes, receptors, and other biomolecules. For instance, the parent molecule, 6-aminohexanoic acid, is known to interact with the fibrinolytic system. However, the addition of a diphenylacetyl group creates a new chemical entity, and its interactions with endogenous systems have not been documented.

While research on related N-acylated derivatives of 6-aminohexanoic acid exists, such as N-acetyl-6-aminohexanoic acid, it is not scientifically sound to extrapolate these findings to this compound. The bulky and hydrophobic nature of the diphenylacetyl group would significantly alter the compound's physicochemical properties and, consequently, its biological activity.

Future research may shed light on the biochemical mechanisms of this compound. Such studies would be essential to understand its potential therapeutic applications and would likely involve a combination of computational modeling, in vitro assays, and in vivo studies.

Advanced Applications in Chemical Biology and Drug Discovery Research

Use as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or entire pathways. The utility of 6-[(diphenylacetyl)amino]hexanoic acid as a chemical probe, while not yet extensively documented, can be postulated based on its distinct chemical features. The molecule incorporates a flexible hexanoic acid chain, providing a versatile spacer, and a bulky, hydrophobic diphenylacetyl group.

The diphenylacetyl moiety could serve as a recognition element for specific protein binding pockets, particularly those that accommodate hydrophobic and aromatic residues. By modifying the terminal carboxylic acid with a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule), this compound could be transformed into a probe to identify and isolate novel protein targets.

Table 1: Potential Modifications of this compound for Chemical Probe Development

ModificationReporter TagPotential Application
Amide couplingFluorescent dye (e.g., FITC, Rhodamine)Cellular imaging and localization studies
Amide couplingBiotinAffinity-based protein pulldown and identification
EsterificationPhoto-crosslinker (e.g., benzophenone)Covalent capture of interacting proteins

These hypothetical probes could be employed to screen for new enzymatic activities or to dissect complex signaling cascades where the diphenylacetyl group might mimic a natural ligand or substrate.

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships that require modification to improve its properties. The structure of this compound presents several avenues for medicinal chemistry optimization to develop potent and selective drug candidates.

The core scaffold can be systematically modified to explore the structure-activity relationship (SAR). Key areas for modification include the phenyl rings of the diphenylacetyl group, the methylene chain of the hexanoic acid linker, and the terminal carboxylic acid. For instance, substitution on the phenyl rings could modulate binding affinity and selectivity for a target protein. The length and rigidity of the linker could be altered to optimize the orientation of the diphenylacetyl group within a binding site.

Table 2: Proposed Medicinal Chemistry Modifications of this compound

Modification SiteProposed ChangeDesired Outcome
Phenyl RingsIntroduction of electron-donating or -withdrawing groupsEnhanced binding affinity, improved metabolic stability
Methylene ChainVariation in length (e.g., pentanoic or heptanoic acid)Optimization of spatial orientation for target engagement
Carboxylic AcidConversion to esters, amides, or bioisosteresImproved cell permeability and pharmacokinetic properties

The initial biological screening of a library of such analogs against various disease targets could identify a promising lead compound for a particular therapeutic area. For example, derivatives of 6-aminohexanoic acid have been investigated as skin permeation enhancers, suggesting a potential starting point for developing topically applied therapeutic agents.

Role in the Development of Targeted Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target side effects. The bifunctional nature of this compound, with a carboxylic acid handle and a hydrophobic diphenylacetyl group, makes it a candidate for incorporation into targeted delivery systems, primarily as a linker or a structural motif.

The carboxylic acid can be covalently attached to a drug molecule, while the diphenylacetyl end could be embedded within a nanocarrier, such as a liposome or a polymeric nanoparticle, through hydrophobic interactions. The 6-aminohexanoic acid backbone itself is a well-established flexible linker in various bioconjugation applications. Its use as a spacer can be crucial for connecting a targeting ligand (e.g., an antibody or a peptide) to a drug payload without steric hindrance.

Table 3: Potential Roles of this compound in Targeted Delivery

Delivery System ComponentFunction of this compoundExample Application
LinkerSpacers between a targeting moiety and a drugAntibody-drug conjugates (ADCs)
Structural MotifHydrophobic anchor within a nanocarrierDrug-loaded liposomes or micelles
PROTAC LinkerConnecting a target-binding ligand and an E3 ligase ligandTargeted protein degradation

Computational Chemistry and in Silico Modeling of 6 Diphenylacetyl Amino Hexanoic Acid

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule, such as 6-[(diphenylacetyl)amino]hexanoic acid, might interact with a biological target, typically a protein or nucleic acid. scielo.brnih.gov These methods are fundamental in structure-based drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a vast number of possible binding poses and scoring them based on a function that estimates the binding affinity or free energy of binding. researchgate.net A lower binding energy score generally indicates a more stable and favorable interaction. scielo.br For this compound, a docking study would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the diphenylacetyl group, the hexanoic acid chain, and the amino acid residues of the target protein.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational changes and stability of the complex in a simulated physiological environment. researchgate.netmdpi.com An MD simulation of a this compound-protein complex would reveal the flexibility of the ligand in the binding pocket, the stability of the predicted binding pose, and the role of solvent molecules in the interaction. mdpi.com Analysis of the simulation trajectory can provide metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the complex, respectively. nih.gov

While no specific molecular docking or dynamics simulation studies for this compound have been published, these computational tools remain critical for hypothesizing its potential biological targets and interaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are valuable in silico tools for predicting the activity of new or untested compounds, thereby prioritizing synthesis and experimental testing. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical method, often multiple linear regression (MLR) or partial least squares (PLS), is then used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.net

A QSAR study on a series of 6-{[({[phenyl]sulfonyl}amino)(oxo)acetyl]amino}hexanoic acid derivatives has demonstrated the utility of this approach for similar scaffolds. researchgate.net In that study, Radial Distribution Function (RDF) descriptors were used to develop predictive models for anti-inflammatory, analgesic, and diuretic activities. researchgate.net For derivatives of this compound, a similar approach could be undertaken. By synthesizing a library of derivatives with variations in the diphenylacetyl or hexanoic acid moieties and measuring their biological activity against a specific target, a QSAR model could be developed.

Table 1: Illustrative Data Structure for a QSAR Study of this compound Derivatives

CompoundR1-SubstituentR2-SubstituentMolecular Weight (Descriptor 1)LogP (Descriptor 2)Biological Activity (e.g., IC50, µM)
Derivative 1HH339.423.810.5
Derivative 24-ClH373.874.55.2
Derivative 3H4-F357.413.98.1
Derivative 44-OCH3H369.453.712.3

This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. The predictive power of a QSAR model is typically assessed using cross-validation techniques (e.g., leave-one-out) and by predicting the activity of an external test set of compounds not used in model generation. researchgate.net

Prediction of Molecular Properties Relevant to Biological Systems

In silico prediction of molecular properties is a crucial step in early-stage drug discovery, helping to assess a compound's potential "drug-likeness" and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govresearchgate.net These predictions can identify potential liabilities that might lead to poor pharmacokinetics or toxicity, allowing for early optimization of the chemical structure. nih.gov Various online platforms and software, such as SwissADME and pkCSM, are available for these predictions. scielo.br

For this compound, a range of physicochemical and pharmacokinetic properties can be computed. These properties are critical for predicting its behavior in biological systems. For instance, properties like molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors are central to Lipinski's "rule of five," which assesses the potential for oral bioavailability. researchgate.net The topological polar surface area (TPSA) is another key descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

The predicted molecular properties for this compound, based on its chemical structure, are summarized in the table below. These values are computationally derived and provide a preliminary assessment of the molecule's drug-like characteristics.

Table 2: Predicted Molecular Properties of this compound

PropertyPredicted ValueSignificance in Biological Systems
Physicochemical Properties
Molecular FormulaC21H25NO3Basic elemental composition.
Molecular Weight339.43 g/mol Influences absorption and diffusion; generally <500 Da is preferred for oral drugs.
XLogP33.8A measure of lipophilicity, affecting solubility, absorption, and membrane permeability.
Hydrogen Bond Donors2Number of N-H and O-H bonds; influences binding and solubility.
Hydrogen Bond Acceptors3Number of N and O atoms; influences binding and solubility.
Rotatable Bond Count9A measure of molecular flexibility, which can impact binding affinity.
Topological Polar Surface Area (TPSA)66.4 ŲCorrelates with membrane permeability and bioavailability.
Pharmacokinetic Predictions (ADMET)
GI AbsorptionHigh (Predicted)Likelihood of absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYes (Predicted)Potential to cross the BBB and exert effects on the central nervous system.
P-glycoprotein SubstrateYes (Predicted)May be subject to efflux from cells, affecting its distribution and efficacy.
CYP1A2 InhibitorNo (Predicted)Low potential to inhibit a key drug-metabolizing enzyme.
CYP2C19 InhibitorYes (Predicted)Potential for drug-drug interactions with substrates of this enzyme.
CYP2C9 InhibitorYes (Predicted)Potential for drug-drug interactions with substrates of this enzyme.
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions with substrates of this enzyme.
CYP3A4 InhibitorYes (Predicted)Potential for drug-drug interactions with a major drug-metabolizing enzyme.
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Meets the criteria for likely oral bioavailability.
Bioavailability Score0.55A score indicating good potential for oral bioavailability.

Data sourced from computational predictions available in public chemical databases.

These in silico predictions suggest that this compound possesses favorable physicochemical properties for a potential drug candidate, including high predicted gastrointestinal absorption and adherence to Lipinski's rule of five. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, which would require experimental verification. udhtu.edu.ua

Future Research Directions and Unexplored Avenues for 6 Diphenylacetyl Amino Hexanoic Acid

Development of Novel Synthetic Routes

The synthesis of 6-[(diphenylacetyl)amino]hexanoic acid is conceptually straightforward, involving the formation of an amide bond between 6-aminohexanoic acid and diphenylacetic acid. However, future research could focus on developing more efficient, scalable, and environmentally benign synthetic strategies.

A standard approach would involve the acylation of 6-aminohexanoic acid. To facilitate this, diphenylacetic acid would first be converted into a more reactive derivative, such as an acid chloride or an activated ester. The diphenylacetyl chloride could then be reacted with 6-aminohexanoic acid (or its ester, such as ethyl 6-aminohexanoate, followed by hydrolysis) under basic conditions to yield the desired product. Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), could be used to directly couple the two parent molecules.

Future research into novel synthetic routes could explore several promising avenues:

Enzymatic Synthesis: The use of enzymes, such as lipases or acylases, could offer a greener alternative to traditional chemical methods. These biocatalysts can operate under mild conditions and often exhibit high selectivity, potentially reducing the need for protecting groups and minimizing by-product formation.

One-Pot Procedures: Developing a one-pot synthesis, perhaps starting from precursors like ε-caprolactam, could significantly improve efficiency and reduce waste. Bioprocesses combining engineered microbial strains have been developed for the one-pot synthesis of 6-aminohexanoic acid from cyclohexane, and similar integrated strategies could be envisioned for its N-acylated derivatives. nih.govx-mol.net

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Table 1: Potential Synthetic Strategies for this compound

Method Description Potential Advantages
Classical Acylation Activation of diphenylacetic acid (e.g., to acid chloride) followed by reaction with 6-aminohexanoic acid. Well-established, reliable for small-scale synthesis.
Peptide Coupling Direct coupling of the two parent molecules using reagents like EDC or HATU. High yields, mild conditions, suitable for diverse substrates.
Enzymatic Coupling Use of enzymes like lipase (B570770) to catalyze amide bond formation. Environmentally friendly, high selectivity, mild conditions.
One-Pot Synthesis Multi-step synthesis performed in a single reactor, possibly starting from ε-caprolactam or cyclohexane. Increased efficiency, reduced waste and purification steps. nih.govx-mol.net

Discovery of New Biological Activities and Molecular Targets

The structural combination within this compound suggests several intriguing, yet unexplored, biological activities. The diphenylacetyl group is a known pharmacophore in compounds with diverse effects, while the 6-aminohexanoic acid linker can modulate pharmacokinetics and interact with specific biological targets. nih.govmdpi.com

Compounds containing a diphenylacetyl moiety have demonstrated a range of pharmacological activities, including:

Central Nervous System (CNS) Effects: Diphenylacetyl derivatives have been investigated as anticonvulsant and analgesic agents. mdpi.comnih.gov

Anticoagulant Properties: Diphenadione, which features a 2-(diphenylacetyl) group, is a known vitamin K antagonist used as an anticoagulant. wikipedia.org

Ion Channel Modulation: N-substituted diphenylacetamides have been identified as potent sodium channel blockers. nih.gov

The 6-aminohexanoic acid component is a lysine (B10760008) analog that can inhibit plasminogen activation, giving it antifibrinolytic properties. sigmaaldrich.com More broadly, it is used as a flexible, hydrophobic linker in drug design to connect functional moieties, improve solubility, or optimize binding to a target receptor. nih.govresearchgate.net

Future research should therefore focus on screening this compound against a variety of molecular targets. Key areas of investigation could include:

CNS Disorders: Evaluating its potential as an anticonvulsant, analgesic, or neuroprotective agent, targeting receptors or ion channels in the brain.

Hemostasis and Thrombosis: Investigating its effects on the coagulation cascade and fibrinolysis, given the known activities of both its parent components.

Cancer Biology: The 6-aminohexanoic acid linker has been used to improve the tumor-targeting properties of peptides. researchgate.net The conjugate could be tested for anti-proliferative activity against various cancer cell lines.

Table 2: Hypothesized Biological Targets Based on Parent Moieties

Moiety Known Biological Activities/Roles Potential Target for the Conjugate
Diphenylacetyl Group Anticonvulsant, Analgesic, Anticoagulant, Sodium Channel Blocker mdpi.comwikipedia.orgnih.gov CNS receptors, Voltage-gated sodium channels, Vitamin K epoxide reductase
6-Aminohexanoic Acid Antifibrinolytic (Lysine Analog), Flexible Linker in Drug Design nih.govsigmaaldrich.com Plasminogen, Peptide receptors (as a linker), Transporters

Advanced Structural Studies and Conformational Dynamics

The interplay between the flexible 6-aminohexanoic acid chain and the rigid, bulky diphenylacetyl group is expected to define the compound's three-dimensional structure and its ability to interact with biological targets. The six-carbon chain allows for significant conformational flexibility, enabling the molecule to adopt various shapes. researchgate.net However, the two phenyl rings of the diphenylacetyl group will impose considerable steric hindrance and create a large hydrophobic surface.

Understanding the conformational landscape of this compound is a critical avenue for future research. This can be achieved through a combination of computational and experimental techniques:

Computational Modeling: Molecular dynamics simulations can predict the preferred conformations of the molecule in different environments (e.g., in aqueous solution versus a nonpolar lipid environment). Conformational analysis can help identify low-energy states that may be relevant for receptor binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental data on the through-space proximity of protons, helping to elucidate the molecule's solution-state structure and dynamics.

X-ray Crystallography: If the compound can be crystallized, X-ray diffraction would provide a definitive, high-resolution picture of its solid-state structure. Obtaining crystals of the molecule bound to a biological target would offer invaluable insights for structure-based drug design.

These studies will be essential for understanding how the molecule presents its functional groups—the hydrophobic phenyl rings and the terminal carboxylic acid—for interaction with a binding site.

Design of Highly Potent and Selective Analogues for Specific Research Applications

Once a promising biological activity is identified, the structure of this compound can be systematically modified to develop analogues with enhanced potency, selectivity, and improved drug-like properties. Structure-activity relationship (SAR) studies are central to this process. georgiasouthern.eduyoutube.com Future research in this area would involve the rational design and synthesis of new derivatives.

Key strategies for analogue design include:

Modification of the Diphenylacetyl Group: The two phenyl rings are prime targets for substitution. Adding electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups can alter the electronic distribution and lipophilicity, potentially improving binding affinity or metabolic stability. nih.gov

Varying the Linker Length: The 6-aminohexanoic acid linker provides a specific spacing between the diphenylacetyl pharmacophore and the terminal carboxyl group. Synthesizing analogues with shorter (e.g., 4-aminobutanoic acid) or longer (e.g., 8-aminooctanoic acid) chains would help determine the optimal linker length for a given biological target. nih.gov

Modification of the Terminal Carboxylic Acid: The terminal carboxyl group is a key hydrophilic and ionizable site. Converting it to an ester, amide, or alcohol would change the molecule's polarity, charge, and hydrogen-bonding capabilities, which could significantly impact its biological activity and pharmacokinetic profile.

Table 3: Proposed Analogues for Structure-Activity Relationship (SAR) Studies

Modification Site Proposed Change Rationale for Investigation
Phenyl Rings Introduction of para-substituents (e.g., -F, -Cl, -CH₃, -OCH₃) To probe electronic and steric effects on target binding and improve selectivity. mdpi.comnih.gov
Alkyl Linker Vary chain length from 2 to 10 carbons (aminopropanoic to aminodecanoic acid) To optimize the distance between the pharmacophore and a potential secondary binding site.
α-Carbon of Acyl Group Replace one phenyl group with a different aromatic or alkyl group To assess the importance of the dual phenyl structure for activity.
Terminal Carboxyl Group Conversion to methyl ester, primary amide, or hydroxamic acid To alter polarity, membrane permeability, and hydrogen bonding potential.

By systematically exploring these avenues, researchers can unlock the full potential of this compound and its derivatives, paving the way for new tools for chemical biology and potentially novel therapeutic agents.

Q & A

Basic Research Questions

Q. 1. What are the recommended synthetic routes for 6-[(diphenylacetyl)amino]hexanoic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Coupling diphenylacetyl chloride with 6-aminohexanoic acid (or its protected derivative) under Schotten-Baumann conditions. Use a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions .
  • Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data :
ParameterOptimal ConditionYield Range
Reaction Temperature0–5°C65–75%
Purification MethodEthanol/water recrystallization>95% purity

Q. 3. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 2–12) at 25°C. Quantify dissolved compound via UV-Vis spectroscopy (λ = 260 nm, extinction coefficient derived from calibration curves) .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Analyze degradation products using LC-MS (ESI+ mode) to identify hydrolytic or oxidative pathways .
    • Critical Note : Solubility may decrease sharply above pH 7 due to deprotonation of the carboxylic acid group. Stabilize aqueous solutions with 0.1% Tween-80 .

Advanced Research Questions

Q. 4. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodology :

  • Step 1 : Cross-validate experimental 1H^1H/13C^{13}C NMR data (DMSO-d6, 400 MHz) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
  • Step 2 : Use dynamic NMR (DNMR) to detect rotameric equilibria in the diphenylacetyl moiety. Variable-temperature experiments (25–80°C) can reveal coalescence temperatures .
    • Example Data Conflict :
Proton PositionExperimental δ (ppm)Predicted δ (ppm)
NH (amide)8.258.10
CH2 (hexanoate)1.451.60

Q. 5. What strategies are effective for elucidating the reaction mechanism of this compound in enzyme inhibition studies?

  • Methodology :

  • Kinetic Analysis : Use stopped-flow spectrophotometry to measure inhibition constants (KiK_i) under pseudo-first-order conditions. Compare with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs (e.g., 13C^{13}C-carbonyl) to track bond cleavage via 13C^{13}C-NMR or mass spectrometry .
    • Key Finding : A 2023 study noted that steric hindrance from diphenylacetyl groups reduces binding affinity to serine proteases by 40% compared to unsubstituted analogs .

Methodological Challenges and Solutions

Q. 6. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?

  • Approach :

  • Experimental logP : Determine via shake-flask method (octanol/water) with HPLC quantification. Average three replicates to minimize error .
  • Theoretical logP : Compare predictions from software (e.g., ChemAxon, ACD/Labs) with experimental values. Deviations >0.5 units suggest inaccuracies in fragment contribution models for diphenyl moieties .
    • Recommendation : Use experimental logP for QSAR studies to avoid model bias.

Q. 7. What computational tools are suitable for modeling the conformational dynamics of this compound?

  • Tools :

  • Molecular Dynamics (MD) : Run simulations in GROMACS (AMBER force field) to analyze torsional angles in the hexanoic acid backbone. Identify dominant conformers (>70% population) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes. Energy minimization (MMFF94) is critical for accurate dipole alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-[(diphenylacetyl)amino]hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-[(diphenylacetyl)amino]hexanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.